N-(4-butylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a butylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 4-butylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position of the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, acetoacetate esters, and various catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N~3~-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N3-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N~3~-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N~3~-(4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Differing by the presence of a methyl group instead of a butyl group, which may affect its chemical and biological properties.
N~3~-(4-CHLOROPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Differing by the presence of a chlorine atom, which may impart different reactivity and biological activity.
The uniqueness of N3-(4-BUTYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-3-5-6-13-7-9-14(10-8-13)17-16(20)15-11-12-19(4-2)18-15/h7-12H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
BFYRWIDENZITJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)CC |
Origin of Product |
United States |
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